molecular formula C17H11ClF2N4O2 B611249 2-Chloro-4-cyano-6-fluoro-n-(2-((1r,2r)-2-fluorocyclopropanecarboxamido)pyridin-4-yl)benzamide

2-Chloro-4-cyano-6-fluoro-n-(2-((1r,2r)-2-fluorocyclopropanecarboxamido)pyridin-4-yl)benzamide

Cat. No.: B611249
M. Wt: 376.7 g/mol
InChI Key: NKALKXMQBFLGQI-CMPLNLGQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TC JL 37 involves multiple steps, starting with the preparation of the core benzamide structure. The key steps include:

Industrial Production Methods: The industrial production of TC JL 37 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the final product meets the required purity standards .

Scientific Research Applications

Chemistry: TC JL 37 is used as a reference compound in the study of tyrosine kinase inhibitors. It helps in understanding the structure-activity relationship and optimizing the design of new inhibitors .

Biology: In biological research, TC JL 37 is used to study the role of TYK2 in various cellular processes. It helps in elucidating the signaling pathways mediated by TYK2 and its impact on cell proliferation, differentiation, and apoptosis .

Medicine: TC JL 37 has potential therapeutic applications in the treatment of autoimmune diseases and certain types of cancer. Its ability to selectively inhibit TYK2 makes it a promising candidate for drug development .

Industry: In the pharmaceutical industry, TC JL 37 is used in the development of new TYK2 inhibitors. It serves as a lead compound for the design and synthesis of more potent and selective inhibitors .

Mechanism of Action

Biological Activity

2-Chloro-4-cyano-6-fluoro-N-(2-((1R,2R)-2-fluorocyclopropanecarboxamido)pyridin-4-yl)benzamide is a synthetic compound with potential therapeutic applications. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development in areas such as oncology and infectious diseases.

  • Molecular Formula : C17H11ClF2N4O2
  • Molar Mass : 376.74 g/mol
  • CAS Number : 1258294-34-6
  • Solubility : Soluble to 100 mM in DMSO
  • Storage Conditions : 2-8°C

The compound's biological activity is likely mediated through its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain protein kinases and other targets involved in cell signaling pathways critical for cancer progression and microbial resistance.

Biological Activity Data

Biological Activity Target/Effect Reference
AnticancerInhibits proliferation in cancer cell lines (e.g., HCT-116, MCF-7)
AntibacterialExhibits activity against gram-positive bacteria
AntifungalPotential antifungal properties observed in vitro
TRPV1 AntagonismActs as a TRPV1 antagonist, influencing pain pathways

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of similar compounds, derivatives with structural similarities to this compound demonstrated significant antiproliferative effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase, suggesting a potential application in cancer therapy.

Case Study 2: Antimicrobial Efficacy

Research has indicated that compounds with similar functional groups exhibit antimicrobial properties. In vitro assays showed that the compound inhibited the growth of specific bacterial strains, suggesting its potential as a new antibacterial agent. The study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating a promising avenue for developing new antibiotics.

Pharmacokinetics and Drug-Likeness

Using Lipinski's rule of five, the compound shows favorable drug-like properties:

  • Molecular Weight : Within acceptable limits (<500 Da)
  • LogP : Indicates moderate lipophilicity, enhancing membrane permeability.
  • Polar Surface Area (PSA) : Below 140 Ų, suggesting good blood-brain barrier penetration potential.

Properties

IUPAC Name

2-chloro-4-cyano-6-fluoro-N-[2-[[(1R,2R)-2-fluorocyclopropanecarbonyl]amino]pyridin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF2N4O2/c18-11-3-8(7-21)4-13(20)15(11)17(26)23-9-1-2-22-14(5-9)24-16(25)10-6-12(10)19/h1-5,10,12H,6H2,(H2,22,23,24,25,26)/t10-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKALKXMQBFLGQI-CMPLNLGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1F)C(=O)NC2=NC=CC(=C2)NC(=O)C3=C(C=C(C=C3Cl)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]1F)C(=O)NC2=NC=CC(=C2)NC(=O)C3=C(C=C(C=C3Cl)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-cyano-6-fluoro-n-(2-((1r,2r)-2-fluorocyclopropanecarboxamido)pyridin-4-yl)benzamide
Reactant of Route 2
2-Chloro-4-cyano-6-fluoro-n-(2-((1r,2r)-2-fluorocyclopropanecarboxamido)pyridin-4-yl)benzamide
Reactant of Route 3
2-Chloro-4-cyano-6-fluoro-n-(2-((1r,2r)-2-fluorocyclopropanecarboxamido)pyridin-4-yl)benzamide
N-(2-bromopyridin-4-yl)-2-chloro-4-cyano-6-fluorobenzamide
2-Chloro-4-cyano-6-fluoro-n-(2-((1r,2r)-2-fluorocyclopropanecarboxamido)pyridin-4-yl)benzamide
Reactant of Route 5
2-Chloro-4-cyano-6-fluoro-n-(2-((1r,2r)-2-fluorocyclopropanecarboxamido)pyridin-4-yl)benzamide
Reactant of Route 6
2-Chloro-4-cyano-6-fluoro-n-(2-((1r,2r)-2-fluorocyclopropanecarboxamido)pyridin-4-yl)benzamide

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